molecular formula C21H26N2O3S2 B2660736 N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 2034256-23-8

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2660736
CAS No.: 2034256-23-8
M. Wt: 418.57
InChI Key: DAJPXAWGRAFKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an oxalamide derivative characterized by a thiophene ring substituted with a 1-hydroxyethyl group and a cyclopentylmethyl moiety at the N1 position, while the N2 position features a 3-(methylthio)phenyl group. Comparisons below are inferred from structurally related oxalamide analogs.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-14(24)17-8-9-18(28-17)21(10-3-4-11-21)13-22-19(25)20(26)23-15-6-5-7-16(12-15)27-2/h5-9,12,14,24H,3-4,10-11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJPXAWGRAFKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=CC=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a novel compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and pharmacological implications based on available research findings.

  • Molecular Formula : C14H20N2O3S
  • Molecular Weight : 296.39 g/mol
  • CAS Number : 2034492-17-4

The compound features a complex structure that suggests potential interactions with biological targets, particularly due to the presence of functional groups such as oxalamide, thiophenes, and methylthio groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activities. For example, derivatives containing thiophene rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A1 µg/mLMRSA
Compound B16 µg/mLE. coli

In studies, the introduction of thiophene moieties has been linked to enhanced antibacterial properties, suggesting that this compound may similarly exhibit potent antimicrobial effects .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Inhibition of Cell Wall Synthesis : The structural components may interfere with bacterial cell wall formation.
  • Disruption of Membrane Integrity : The compound could alter membrane permeability, leading to cell lysis.
  • Targeting Specific Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

Further pharmacological studies are needed to clarify these mechanisms and establish a detailed understanding of how this compound interacts with biological systems.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

  • Antibacterial Studies : A series of derivatives were synthesized and tested for their antimicrobial properties. Some exhibited MIC values as low as 1 µg/mL against resistant strains like MRSA, indicating strong potential for therapeutic applications .
  • Pharmacological Evaluations : Investigations into the pharmacokinetics and toxicity profiles of related compounds suggest favorable safety margins and bioavailability, making them suitable candidates for further development in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its oxalamide core with several analogs, but substituent variations significantly influence properties. Key comparisons include:

Compound ID Key Substituents Yield (%) LC-MS (m/z) HPLC Purity (%) Reported Activity Source
Target Compound Thiophene (1-hydroxyethyl), cyclopentylmethyl, 3-(methylthio)phenyl N/A N/A N/A Not reported N/A
13 () Thiazole (2-hydroxyethyl, 4-methyl), 4-chlorophenyl, acetylpiperidinyl 36 479.12 90.0 Antiviral (HIV entry)
14 () Thiazole (hydroxymethyl, 4-methyl), pyrrolidinyl, 4-chlorophenyl 39 409.28 93.2 Not specified
16 () 4-Hydroxybenzoyl phenyl, 4-methoxyphenethyl 23 N/A N/A Cytochrome P450 4F11 inhibition
14 () 2-Hydroxypropyl, 3-(trifluoromethyl)phenyl N/A N/A N/A Not reported
FFDc 4234 () 2-Methoxy-4-methylbenzyl, 2-(5-methylpyridin-2-yl)ethyl N/A N/A N/A Fragrance/additive use

Key Observations

Bioactivity Context :

  • Compound 13 () demonstrated antiviral activity against HIV, attributed to its thiazole and chlorophenyl groups, which may enhance binding to viral entry proteins . The target compound’s thiophene and methylthio groups could similarly modulate interactions with sulfur-dependent enzymes or receptors.
  • Compound 16 () activated cytochrome P450 4F11, suggesting oxalamides with hydroxybenzoyl groups may influence metabolic pathways .

Synthetic Efficiency :

  • Yields for oxalamides vary widely (23–53% in and ), likely due to steric hindrance from bulky substituents (e.g., cyclopentylmethyl in the target) or challenges in isolating stereoisomers (e.g., 14 and 15 in ).

Substituent Effects: Thiophene vs. Methylthio vs. Trifluoromethyl: The 3-(methylthio)phenyl group in the target may offer moderate lipophilicity compared to the strongly hydrophobic trifluoromethyl group in 14 (), impacting bioavailability . Hydroxyethyl vs. Hydroxymethyl: The 1-hydroxyethyl group in the target could enhance metabolic stability compared to hydroxymethyl (as in 14, ), which is more prone to oxidation .

Applications :

  • While and focus on therapeutic candidates, and list oxalamides as food additives or fragrances (e.g., FFDc 4234 ), highlighting the versatility of this scaffold .

Q & A

Q. How can this compound serve as a template for designing photoactivatable probes in biological imaging?

  • Methodological Answer : Introduce a photolabile group (e.g., nitroveratryloxycarbonyl) on the hydroxyethyl moiety. Validate photoactivation via UV-Vis spectroscopy (λ = 365 nm) and monitor cellular uptake via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.